Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-5-phenyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-19-13(18)9-7-10(8-5-3-2-4-6-8)16-12-11(9)20-14(15)17-12/h2-7H,1H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQVFSSHASRAOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1SC(=N2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate typically involves multiple steps, starting with the construction of the thiazole ring. One common method involves the cyclization of a thiazole precursor with a suitable pyridine derivative under acidic or basic conditions. The phenyl group can be introduced through a Friedel-Crafts acylation reaction, followed by subsequent functional group modifications to achieve the desired carboxylate ester.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups, leading to the formation of new compounds.
Substitution: Substitution reactions at different positions of the molecule can introduce new substituents, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.
Scientific Research Applications
Biological Activities
Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate has been evaluated for various biological activities:
- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor properties. The thiazolo-pyridine scaffold is known for its ability to inhibit kinases associated with cancer progression .
- PI3K Inhibition : In some studies, derivatives of thiazolo-pyridine have shown potent inhibitory activity against PI3Kα, a key enzyme in cancer signaling pathways . This suggests that this compound may also possess similar inhibitory effects.
Therapeutic Potential
The compound's dual heterocyclic nature allows for diverse chemical reactivity and potential therapeutic applications:
- Cancer Therapy : Due to its structural similarity to known kinase inhibitors, this compound could serve as a lead structure for developing new anticancer agents targeting specific kinases such as c-KIT and BCR-ABL .
- Antimicrobial Agents : Similar thiazole derivatives have demonstrated antimicrobial properties, indicating potential applications in treating infections .
Case Studies
Several studies have highlighted the efficacy of thiazolo-pyridine derivatives in various biological assays:
These findings suggest that further exploration of this compound could lead to significant advancements in drug development.
Mechanism of Action
The mechanism by which Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological outcomes. The exact mechanism may vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Methyl 2-amino-5-methyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
- Substituent : Methyl at position 5 (vs. phenyl in the target compound).
- Molecular Formula : C9H9N3O2S (vs. C14H11N3O2S).
- Properties : Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+: 146.3 Ų) suggest differences in molecular volume and conformation compared to the phenyl-substituted analogue .
Methyl [1,2,4]Triazolo[5′,1′:2,3][1,3]thiazolo[4,5-b]pyridine-7-carboxylate
- Substituent : Triazole ring fused to the thiazolo[4,5-b]pyridine core.
- Synthesis : Achieved in 86% yield via sequential nucleophilic aromatic substitution (SNAr), demonstrating efficient synthetic routes for fused heterocycles .
- Implications : The triazole ring introduces additional hydrogen-bonding sites, which may enhance binding affinity in enzyme inhibition studies.
2,3-Dihydro[1,3]thiazolo[4,5-b]pyridines
- Structural Feature : Reduced thiazole ring (2,3-dihydro form).
- Synthesis : Optimized via Suzuki coupling and late-stage reduction, yielding herbicidal agents targeting acyl-ACP thioesterases .
Physical and Chemical Properties
Key Observations :
- Fluorinated or triazole-containing derivatives exhibit distinct solubility profiles due to polar substituents .
Biological Activity
Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole and pyridine ring system, characterized by a methyl ester functional group at the carboxylic acid position and an amino group at the second position. The presence of a phenyl substituent at the fifth position of the thiazole ring enhances its potential for interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₀N₂O₂S, with a molecular weight of 286.32 g/mol. The compound's structure allows for various modifications that can lead to enhanced biological activity or altered pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀N₂O₂S |
| Molecular Weight | 286.32 g/mol |
| Functional Groups | Amino, Methyl ester |
| Ring Systems | Thiazole, Pyridine |
Biological Activities
Research indicates that this compound exhibits notable biological activities including antimicrobial, antitumor, and enzyme inhibition properties.
Antimicrobial Activity
In vitro studies have shown that derivatives of thiazolo[4,5-b]pyridine compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound demonstrated minimum inhibitory concentration (MIC) values as low as 0.21 μM against pathogens such as Pseudomonas aeruginosa and Escherichia coli . These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Antitumor Activity
The compound has also been evaluated for its antitumor potential. Structure-activity relationship (SAR) studies have indicated that modifications at specific positions on the thiazolo-pyridine scaffold can significantly enhance antitumor activity against various cancer cell lines . For example, some derivatives showed higher enzymatic inhibitory activity against c-KIT mutants than standard treatments like imatinib .
Enzyme Inhibition
This compound has been reported to inhibit critical enzymes involved in bacterial resistance mechanisms. Studies have highlighted its role as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 0.52 to 31.64 μM . This dual inhibition mechanism suggests potential application in combating resistant bacterial strains.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activities of this compound:
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various thiazolo derivatives including this compound against Staphylococcus aureus and Staphylococcus epidermidis. The results indicated significant biofilm formation inhibition compared to Ciprofloxacin .
- Cytotoxicity Assessments : Cytotoxicity tests on human cell lines (HaCat and Balb/c 3T3) using MTT assays revealed promising results for certain derivatives with acceptable safety profiles .
- Structure-Activity Relationships : A comprehensive SAR analysis identified key modifications that enhanced both enzyme inhibition and cytotoxicity against cancer cells. The study emphasized the importance of substituents at specific positions on the thiazolo-pyridine scaffold .
Q & A
What are the common synthetic routes for Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate and its derivatives?
Level: Basic
Answer:
The synthesis typically involves cyclization and functionalization steps. For example, N-acylation of thiazolo[4,5-b]pyridine precursors can be achieved by reacting 6-methyl-5-phenyl-2,3-dihydro[1,3]thiazolo[4,5-b]pyridine derivatives with acyl chlorides in dichloromethane (DCM) using triethylamine as a base. Purification via silica gel chromatography (ethyl acetate/heptane gradient) yields products like 1-[5-(2-fluorophenyl)-6-methyl[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]ethanone (84% yield) . Alternative routes include refluxing benzylideneacetone with 4-amino-5H-thiazol-2-one in glacial acetic acid, followed by TLC-monitored reactions .
How do substituent variations at the phenyl moiety influence biological activity and target affinity?
Level: Advanced
Answer:
Substituents significantly modulate both target affinity (pI) and in vivo efficacy. For instance:
- 5-(2-fluorophenyl) derivative (13b) : Exhibits the highest FAT A affinity (pI 7.3) and full weed control at 320 g/ha .
- 5-phenyl derivative (13a) : Lower affinity (pI 5.7) results in partial control of resistant weeds like ALOMY_R .
- N-acylated analogues (14a, 16a) : Improved in vivo efficacy against grass weeds (e.g., LOLRI) despite moderate pI values, suggesting enhanced bioavailability or metabolic stability .
Table 1: Impact of Substituents on Activity
| Compound | Substituent | pI | Weed Control (320 g/ha) |
|---|---|---|---|
| 13a | Phenyl | 5.7 | Partial (ALOMY, LOLRI) |
| 13b | 2-Fluorophenyl | 7.3 | Full control |
| 16a | N-Acetyl phenyl | 5.9 | Full control (4 species) |
What spectroscopic methods are employed for structural characterization?
Level: Basic
Answer:
- 1H/13C NMR : Used to confirm regiochemistry and substituent integration. For example, methyl groups in 16c appear as doublets (δ 2.16 ppm, J = 2.2 Hz), while aromatic protons show distinct splitting patterns .
- IR Spectroscopy : Identifies functional groups like carbonyls (C=O stretch ~1700 cm⁻¹) and amines (N-H stretch ~3300 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., 308.01 [M+1] for SEM-protected intermediates) .
What methodologies evaluate in vivo efficacy and crop selectivity?
Level: Advanced
Answer:
- Greenhouse Testing : Compounds are applied preemergence at rates (50–320 g/ha) to assess weed control (e.g., ALOMY, BRAPP) and crop damage (corn/soy). Advanced tests include larger pots, replicates, and resistant weed strains .
- Dose-Response Analysis : Lower rates (50 g/ha) test selectivity; higher rates (150 g/ha) evaluate efficacy thresholds. For example, 7b shows <20% crop damage at 150 g/ha while maintaining full weed control .
- Resistance Profiling : Focus on resistant species (e.g., ALOMY_R) to identify cross-resistance risks .
How can discrepancies between in vitro pI and in vivo efficacy be reconciled?
Level: Advanced
Answer:
Discrepancies arise from factors beyond target affinity:
- Metabolic Stability : N-acylated derivatives (14a, 16a) may resist degradation, enhancing field performance despite moderate pI values .
- Uptake Efficiency : Lipophilic substituents (e.g., 2-fluorophenyl in 13b) improve membrane permeability, compensating for suboptimal binding .
- Off-Target Effects : Secondary interactions (e.g., with plant transporters) may amplify herbicidal activity .
What strategies mitigate crop damage while maintaining herbicidal efficacy?
Level: Advanced
Answer:
- Substituent Optimization : Electron-withdrawing groups (e.g., -F) enhance selectivity by reducing non-target binding .
- Application Rate Modulation : Lower rates (50 g/ha) of 7b and 13b minimize soy/corn damage (<10%) while controlling weeds .
- Formulation Adjustments : Co-application with safeners or adjuvants can protect crops without compromising efficacy .
What advanced synthetic techniques improve yield and purity?
Level: Advanced
Answer:
- Hydrogenation Protocols : Selective reduction of thiazoline moieties preserves core structure integrity while introducing dihydro derivatives (e.g., 7a–c) .
- Protecting Groups : SEM-Cl protection of imidazo[4,5-b]pyridines prevents side reactions during chlorination (e.g., NCS in acetonitrile) .
- Chromatography Gradients : Ethyl acetate/heptane or MeOH/CH₂Cl₂ gradients resolve polar byproducts in N-acylated derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
